molecular formula C10H10N2O2S B8326155 1-(4-Methylsulfonylphenyl)-1H-imidazole

1-(4-Methylsulfonylphenyl)-1H-imidazole

Cat. No.: B8326155
M. Wt: 222.27 g/mol
InChI Key: FXOACTJIQRKTQD-UHFFFAOYSA-N
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Description

1-(4-Methylsulfonylphenyl)-1H-imidazole is a specialized organic compound that serves as a valuable building block and reagent in medicinal chemistry and organic synthesis research. This molecule features an imidazole heterocycle linked to a phenyl ring bearing a methylsulfonyl group, a structural motif commonly investigated for its potential biological activity. Researchers value this compound for its potential as a core scaffold in the development of new therapeutic agents. The methylsulfonylphenyl moiety is often associated with molecules designed to inhibit enzymes like cyclooxygenase-2 (COX-2), making derivatives of this compound of significant interest in the search for new anti-inflammatory agents . Its mechanism of action in biological systems is typically derived from its specific substitution pattern, which allows it to interact with enzyme active sites, potentially leading to potent and selective inhibition . In synthetic chemistry, it can be utilized as a key intermediate for constructing more complex molecular architectures, particularly in nucleoside and heterocyclic chemistry. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

1-(4-methylsulfonylphenyl)imidazole

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-9(3-5-10)12-7-6-11-8-12/h2-8H,1H3

InChI Key

FXOACTJIQRKTQD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C=CN=C2

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 1-(4-Methylsulfonylphenyl)-1H-imidazole derivatives in cancer therapy. These compounds have shown promising cytotoxic effects against several cancer cell lines, including:

  • Triple-Negative Breast Cancer (MDA-MB-231) : Compounds containing the imidazole structure exhibited significant cytotoxicity, suggesting their potential as therapeutic agents against this aggressive cancer type .
  • Colorectal Cancer : The derivative 1H-imidazole has been linked to inhibitory effects on colorectal cancer cells, with IC50 values indicating effective cytotoxicity .

Table 1: Cytotoxicity of Imidazole Derivatives

CompoundCancer Cell LineIC50 Value (µM)
Compound AMDA-MB-2310.52
Compound BHCT1161.74
Compound CSW4802.00

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various assays. Notably, halogenated derivatives have shown strong inhibitory activities against prostaglandin E2 (PGE2) production in RAW 264.7 cells, a model for studying inflammation:

  • Inhibitory Concentrations : Compounds such as 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole exhibited IC50 values as low as 3.3 nM, indicating potent anti-inflammatory activity .

Table 2: Inhibitory Activity Against PGE2 Production

CompoundIC50 Value (nM)
4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole3.3
4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole5.3

Antiparasitic Activity

Research has also explored the antiparasitic properties of imidazole derivatives, particularly against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. These studies indicate that certain derivatives possess dual anti-inflammatory and antiparasitic effects, which could lead to new treatment options for these neglected diseases .

Antimicrobial Activity

The compound's derivatives have been tested for antimicrobial properties against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Imidazole derivatives have demonstrated significant antibacterial activity, particularly against Salmonella typhii and Escherichia coli, while showing moderate activity against Pseudomonas aeruginosa .

Table 3: Antibacterial Activity of Imidazole Derivatives

Bacterial StrainActivity Level
Salmonella typhiiHigh
Escherichia coliHigh
Pseudomonas aeruginosaModerate

Toxicology Studies

Exploratory toxicology studies have assessed the safety profile of imidazole derivatives, revealing no significant hepatic or renal toxicity in animal models after administration of various doses . This finding is crucial for advancing these compounds towards clinical trials.

Comparison with Similar Compounds

SB203580

  • Structure : 4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole.
  • Key Features : Shares the 4-methylsulfonylphenyl group but includes additional fluorophenyl and pyridyl substituents.
  • Application : A potent p38 MAPK inhibitor used in biochemical studies .
  • Differentiator : The pyridyl and fluorophenyl groups enhance target specificity compared to the simpler this compound.

1-(4-Methoxyphenyl)-1H-imidazole

  • Structure : Methoxy (-OCH₃) substituent instead of methylsulfonyl.
  • Key Features : The electron-donating methoxy group increases electron density on the imidazole ring, altering reactivity and solubility.
  • Application : Intermediate in pharmaceutical synthesis (e.g., fluorescent indicators) .
  • Differentiator : Lower polarity compared to the methylsulfonyl analogue, impacting bioavailability.

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole

  • Structure : Contains methoxyphenyl and fluorophenyl groups with methyl substitutions on the imidazole ring.
  • Key Features : Exhibits unique optical properties due to extended conjugation .
  • Application : Used in optoelectronic materials.
  • Differentiator : Methyl groups on the imidazole ring sterically hinder interactions, limiting its utility in enzyme inhibition.

(S)-Bifonazole

  • Structure : 1-[(Biphenyl-4-yl)(phenyl)methyl]-1H-imidazole.
  • Key Features : Bulky biphenylmethyl group increases lipophilicity.
  • Application : Antifungal agent .
  • Differentiator : Steric bulk reduces solubility but enhances membrane penetration.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Applications References
This compound 4-methylsulfonylphenyl 222.3* Oxidation with Oxone® or Ac₂O/AcOH Synthetic intermediate
SB203580 4-methylsulfonylphenyl, 4-fluorophenyl, 4-pyridyl 376.5* Not specified p38 MAPK inhibitor
1-(4-Methoxyphenyl)-1H-imidazole 4-methoxyphenyl 174.2 Commercial synthesis Pharmaceutical intermediate
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 4-methoxyphenyl, 4-fluorophenyl, 4,5-dimethyl 310.3 Condensation reaction Optoelectronic materials
(S)-Bifonazole Biphenyl-4-yl(phenyl)methyl 310.4 Multi-step alkylation Antifungal agent

*Calculated based on molecular formula.

Key Findings and Trends

Electronic Effects : The methylsulfonyl group (-SO₂CH₃) increases electrophilicity and polarity compared to methoxy (-OCH₃) or alkyl substituents, making it favorable for enzyme active-site interactions .

Steric Considerations : Bulky groups (e.g., biphenylmethyl in Bifonazole) enhance lipid solubility but reduce aqueous solubility, impacting pharmacokinetics .

Biological Activity : Methylsulfonyl-containing compounds (e.g., SB203580) show higher inhibitory potency in kinase assays due to stronger hydrogen-bonding interactions .

Synthetic Flexibility : Derivatives of this compound can be tailored for diverse applications, from catalysis to drug discovery .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Methylsulfonylphenyl)-1H-imidazole, and what reaction conditions are critical for optimizing yield?

  • Answer : The synthesis typically involves coupling a methylsulfonyl-substituted aryl halide with imidazole derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 4-methylsulfonylphenyl halides (e.g., chloride) with imidazole under anhydrous conditions to avoid hydrolysis of intermediates. Catalysts like CuI and bases such as K2_2CO3_3 in DMF at 120°C for 24 hours under argon are effective .
  • Sulfonylation : Alternative methods involve sulfonyl chloride intermediates, requiring strict temperature control (e.g., 0–5°C) and inert atmospheres to minimize side reactions .
  • Purification : Column chromatography or recrystallization is essential for isolating high-purity products (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the imidazole substitution and methylsulfonyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C10_{10}H11_{11}N2_2O2_2S: 239.0492) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>99% for biological assays) .

Q. What initial biological screening assays are recommended for evaluating this compound?

  • Answer :

  • Enzyme Inhibition : Use kinase inhibition assays (e.g., p38 MAPK) with ATP-competitive binding protocols. IC50_{50} values can be determined via fluorescence polarization .
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against fungal strains (e.g., Candida albicans) to measure minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the electronic and steric properties of this compound in catalysis or binding interactions?

  • Answer :

  • Electronic Effects : The electron-withdrawing sulfonyl group decreases electron density on the imidazole ring, enhancing electrophilicity at the N3 position. DFT calculations (e.g., B3LYP/6-31G*) quantify this effect .
  • Steric Impact : X-ray crystallography (e.g., PDB deposition) reveals conformational restrictions due to the planar sulfonyl group, affecting binding pocket accessibility in enzymes like p38 .

Q. What strategies can mitigate side reactions (e.g., over-sulfonylation) during scale-up synthesis of this compound?

  • Answer :

  • Reagent Stoichiometry : Limit sulfonyl chloride to 1.1 equivalents to prevent di-sulfonylation .
  • Continuous Flow Reactors : Improve heat dissipation and mixing efficiency, reducing decomposition (e.g., 70% yield at 10 g scale vs. 50% in batch) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track sulfonyl chloride consumption .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound derivatives?

  • Answer :

  • Core Modifications : Introduce substituents at the imidazole C2/C4 positions (e.g., halogens, alkyl groups) to enhance binding affinity. For example, 2-trifluoromethyl analogs show 10-fold higher p38 inhibition .
  • Pharmacophore Mapping : Overlay docking models (e.g., AutoDock Vina) to identify critical hydrogen bonds between the sulfonyl group and kinase active sites .

Q. How can researchers resolve contradictions in reported biological activity data across different experimental models?

  • Answer :

  • Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. RAW264.7 macrophages) to control for model-specific signaling pathways .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to clarify discrepancies in in vivo vs. in vitro efficacy .

Q. What are the best practices for analyzing degradation products of this compound under physiological conditions?

  • Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H2_2O2_2) conditions. Monitor via LC-MS to identify hydrolyzed sulfonic acid or imidazole ring-opened byproducts .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; degradation <5% indicates suitability for long-term biological studies .

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